(E)-3-(3-nitrophenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide
Description
(E)-3-(3-nitrophenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole carbohydrazide class, characterized by a pyrazole core linked to a hydrazide moiety. Pyrazole derivatives are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The target compound features a 3-nitrophenyl group at the pyrazole C3 position and a pyridin-4-yl-substituted ethylidene moiety.
Properties
Molecular Formula |
C17H14N6O3 |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H14N6O3/c1-11(12-5-7-18-8-6-12)19-22-17(24)16-10-15(20-21-16)13-3-2-4-14(9-13)23(25)26/h2-10H,1H3,(H,20,21)(H,22,24)/b19-11+ |
InChI Key |
GJTWXTOCXLOGSN-YBFXNURJSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=NC=C3 |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-nitrophenyl)-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Condensation Reaction: The final step involves the condensation of the pyrazole derivative with a pyridine aldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions.
Condensation: The compound can participate in further condensation reactions with various aldehydes or ketones.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Nitrating Agents: Nitric acid, sulfuric acid.
Condensation Reagents: Aldehydes, ketones, acidic or basic catalysts.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Condensation: Extended conjugated systems.
Scientific Research Applications
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.
Material Science: These compounds can be used in the development of organic semiconductors.
Biology
Antimicrobial Agents: Pyrazole derivatives have shown potential as antimicrobial agents.
Anti-inflammatory Agents: Some derivatives are studied for their anti-inflammatory properties.
Medicine
Drug Development: The compound can be a lead molecule for the development of new drugs targeting various diseases.
Industry
Dyes and Pigments: Pyrazole derivatives are used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-3-(3-nitrophenyl)-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would vary accordingly.
Comparison with Similar Compounds
Pyrazole Core Modifications
- 3-Nitrophenyl vs. Halogenated Aryl Groups: The 3-nitrophenyl group in the target compound contrasts with halogenated analogs, such as 4-chlorophenyl in Compound 26 (), which demonstrated potent growth inhibition (IC₅₀) against A549 lung cancer cells .
Heteroaromatic Substituents :
Replacement of the 3-nitrophenyl group with a thiophen-2-yl moiety (as in ) resulted in antibacterial activity comparable to streptomycin, highlighting the role of sulfur-containing groups in targeting microbial enzymes .
Ethylidene Moiety Modifications
Pyridin-4-yl vs. Methoxy/Bromo Substituents :
The pyridin-4-yl group in the target compound differs from 4-methoxyphenyl () and 4-bromophenyl () analogs. Methoxy groups are electron-donating, which may reduce binding affinity compared to the electron-deficient pyridinyl ring. Bromine, being bulky and hydrophobic, could enhance steric interactions but reduce solubility .
Data Tables
Research Findings and Discussion
- Electronic Effects : The 3-nitro group likely enhances electrophilic interactions, while the pyridin-4-yl group may improve solubility and target binding via hydrogen bonding. This combination is distinct from halogenated analogs, which prioritize lipophilicity .
- Steric Considerations : Bulky substituents (e.g., tert-butyl in ) improve anticancer activity but may limit bioavailability. The pyridinyl group in the target compound balances steric bulk with polar interactions .
- Antibacterial Potential: While the target compound’s activity is unreported, structural similarities to ’s thiophen-2-yl derivative suggest possible efficacy against Gram-negative bacteria .
Biological Activity
The compound (E)-3-(3-nitrophenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide (CAS number: 634886-37-6) is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 350.332 g/mol. The structure includes a pyrazole ring, a nitrophenyl group, and a pyridinyl substituent, which contribute to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 350.332 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| LogP | 1.06 |
| Solubility | Not specified |
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds containing the pyrazole nucleus have been shown to inhibit various cancer cell lines through mechanisms such as the inhibition of key kinases involved in tumor progression, including BRAF(V600E) and EGFR .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects, likely due to its ability to inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and TNF-α. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
Studies have reported that pyrazole derivatives possess antibacterial and antifungal properties. For instance, certain derivatives have shown efficacy against various phytopathogenic fungi, indicating their potential use in agricultural applications . The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is often linked to their structural features. The presence of electron-withdrawing groups (like nitro groups) and specific substituents on the pyrazole ring can enhance their pharmacological effects. For example, modifications at the 3-position of the pyrazole ring have been associated with increased potency against cancer cells .
Study on Antitumor Activity
A recent study evaluated the antitumor activity of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range .
Study on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study found that compounds similar to this compound effectively reduced inflammation markers in vitro and in vivo models, supporting their potential use in managing inflammatory disorders .
Q & A
Q. What are the optimal synthetic routes for this compound?
The synthesis typically involves a multi-step protocol starting with condensation of 3-nitrophenyl-substituted pyrazole intermediates with hydrazide derivatives. For example, analogous compounds are synthesized via Schiff base formation between aldehyde and hydrazide groups under reflux in ethanol or methanol, catalyzed by acetic acid . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol or acetonitrile) yields high-purity product. Reaction monitoring by TLC and spectroscopic validation (NMR, FTIR) is critical .
Q. How is the compound characterized post-synthesis?
Structural elucidation employs:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- X-ray crystallography (using SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks .
- Mass spectrometry (HRMS) for molecular weight validation.
- FTIR to verify functional groups (e.g., C=O, N-H stretches at ~1650 cm⁻¹ and ~3200 cm⁻¹) .
Q. What purification techniques ensure high yield and purity?
- Column chromatography with optimized solvent gradients (e.g., ethyl acetate/hexane 3:7 to 1:1) removes unreacted starting materials.
- Recrystallization in ethanol or acetonitrile enhances crystallinity.
- HPLC (C18 column, methanol/water mobile phase) is used for analytical purity assessment (>95%) .
Advanced Research Questions
Q. How do computational methods predict binding interactions with biological targets?
- Molecular docking (AutoDock Vina) evaluates ligand-protein interactions, with scoring functions prioritizing binding affinity (ΔG) and pose validation via RMSD clustering .
- DFT calculations (B3LYP/6-31G* basis set) model electronic properties (HOMO-LUMO gaps, charge transfer) to rationalize reactivity .
- MD simulations (AMBER/CHARMM) assess stability of ligand-target complexes over time .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies in IC₅₀ values or selectivity profiles may arise from:
- Assay variability (e.g., cell line differences, incubation times).
- Solubility limitations (use DMSO stock solutions ≤0.1% v/v).
- Substituent effects (e.g., nitro group orientation impacting steric clashes) . Standardized protocols (e.g., MTT assays under identical conditions) and SAR studies (systematic substitution of 3-nitrophenyl/pyridinyl groups) clarify trends .
Q. What strategies refine crystal structure and electron density analysis?
- SHELXL refinement (using Olex2 or WinGX) optimizes anisotropic displacement parameters and resolves disorder in nitro/pyridinyl groups .
- Hirshfeld surface analysis (CrystalExplorer) maps intermolecular interactions (e.g., C-H⋯O/N hydrogen bonds) .
- Multipole modeling (using XD2016) enhances electron density maps for charge distribution studies .
Q. How do electronic properties derived from DFT inform reactivity?
- HOMO-LUMO gaps (calculated via TD-DFT) predict redox behavior and nucleophilic/electrophilic sites. For example, the nitro group lowers LUMO energy, enhancing electrophilicity .
- Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., lone pair donation from hydrazide N-H to pyrazole ring) .
Q. What pharmacological mechanisms are hypothesized for this compound?
Analogous pyrazole carbohydrazides exhibit:
- Apoptosis induction in cancer cells via caspase-3/7 activation .
- Enzyme inhibition (e.g., factor Xa) through hydrogen bonding with catalytic residues (Ser195, Glu97) .
- Antimicrobial activity via membrane disruption (validated by SEM imaging of cell wall damage) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
